L-Threose
Overview
Description
L-Threose is a four-carbon monosaccharide with the chemical formula C₄H₈O₄. It is an aldose, meaning it contains an aldehyde group. This compound is one of the stereoisomers of threose, with the other being D-threose. The L- and D- notation refers to the molecule’s configuration, with this compound having the hydroxyl group on the left side in its Fischer projection.
Biochemical Analysis
Biochemical Properties
L-Threose has been found to interact with various enzymes and proteins. For instance, it has been studied as a substrate for aldose reductase in the lens . The rat lens enzyme present in fresh homogenate as well as after 100 fold purification was found to utilize this compound . The specificity of the reaction was affirmed by its inhibition with sorbinil and quercetin, the well-known aldose reductase inhibitors .
Cellular Effects
It is known that by virtue of its free aldehyde group, this compound can form Schiff-bases with tissue proteins, potentially altering their normal function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as aldose reductase. It has been suggested that this compound may be detoxified to L-threitol by aldose reductase in the lens . This process involves the oxidation of this compound to L-erythrulose .
Temporal Effects in Laboratory Settings
It has been found that under acidic conditions and elevated temperature (pH 3.3 at 90°C), α-L-threose nucleic acid (TNA) was found to be significantly more resistant to acid-mediated degradation than DNA and RNA .
Metabolic Pathways
In the catabolic pathway for this compound, EltD catalyzes the oxidation of this compound to L-erythrulose . LerK then catalyzes the ATP-dependent phosphorylation of L-erythrulose to generate L-erythrulose 1-phosphate . Finally, LerI catalyzes the isomerization of L-erythrulose 1-phosphate to generate D-erythrulose 4-phosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threose can be synthesized from L-ascorbic acid through a series of chemical reactions. One common method involves the oxidation of L-ascorbic acid using hydrogen peroxide in the presence of a metal hydroxide to yield L-threonic acid, which can then be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound is less common compared to other sugars, but it can be produced through biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast can be engineered to convert precursor molecules into this compound under controlled fermentation conditions.
Chemical Reactions Analysis
Types of Reactions
L-Threose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form threonic acid.
Reduction: It can be reduced to form threitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Threonic acid.
Reduction: Threitol.
Substitution: Various substituted threose derivatives depending on the reagents used.
Scientific Research Applications
L-Threose has several applications in scientific research:
Biology: this compound is studied for its role in prebiotic chemistry and the origin of life, as it can form stable sugar backbones for nucleic acids.
Medicine: Research is ongoing into the potential therapeutic applications of this compound derivatives, particularly in the development of novel drugs and diagnostic tools.
Industry: this compound and its derivatives are used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which L-threose exerts its effects depends on its specific application. In the context of nucleic acid analogs like TNA, this compound forms a stable backbone that can hybridize with natural nucleic acids, enabling it to participate in molecular recognition and catalysis . The unique structure of this compound allows for high binding affinity and biostability, making it a valuable tool in molecular biology and biotechnology.
Comparison with Similar Compounds
L-Threose can be compared with other similar compounds such as:
D-Threose: The enantiomer of this compound, differing in the configuration of the hydroxyl groups.
Ribose: A five-carbon aldose that is a key component of RNA, differing from threose by having an additional carbon atom.
This compound is unique due to its specific stereochemistry and its ability to form stable nucleic acid analogs, which are not as easily achieved with other sugars.
Properties
IUPAC Name |
(2R,3S)-2,3,4-trihydroxybutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915184, DTXSID601017426 | |
Record name | L-Threose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Threose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-44-3, 29884-64-8 | |
Record name | L-Threose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Threose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Threose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Threose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-threose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THREOSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH79K1BVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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